



Application Notes and Protocols for PS423 (Bz-423)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

PS423, more commonly known as Bz-423, is a 1,4-benzodiazepine compound with demonstrated pro-apoptotic and immunomodulatory properties. It functions as a targeted inhibitor of mitochondrial F1F0-ATP synthase.[1][2] This inhibition leads to the generation of superoxide, which acts as a second messenger to trigger a cascade of events culminating in apoptosis.[3][4] Notably, Bz-423 has been shown to suppress the PI3K/Akt signaling pathway, a critical axis for cell survival and proliferation, and has exhibited cytotoxic activity against various cancer cell lines and autoreactive lymphocytes.[5] These characteristics make Bz-423 a compound of significant interest for research in oncology, immunology, and cell death pathways.

These application notes provide essential information on the solubility of Bz-423 and detailed protocols for its use in key in vitro experiments.

Physicochemical and Solubility Data

Proper solubilization of Bz-423 is critical for accurate and reproducible experimental results. While solubility can be influenced by factors such as purity, temperature, and solvent, the following table summarizes the available data for preparing stock solutions. It is always recommended to perform a small-scale solubility test before preparing a large stock.



Parameter	Value	Source
Molecular Weight	440.92 g/mol	[1][6]
Formula	C27H21ClN2O2	[1][6]
Appearance	White to beige powder	[1][6]
Purity	≥98% (HPLC)	[1][2]
Solubility in DMSO	≥ 125 mg/mL (283.50 mM)	[4]
44.09 mg/mL (100 mM)	[2]	
2 mg/mL (clear solution)	[1][6]	
Sparingly Soluble: 1-10 mg/mL		
Solubility in Ethanol	44.09 mg/mL (100 mM)	[2]
Sparingly Soluble: 1-10 mg/mL		
Storage	Store at +4°C or -20°C. Protect from light.	[2][4]

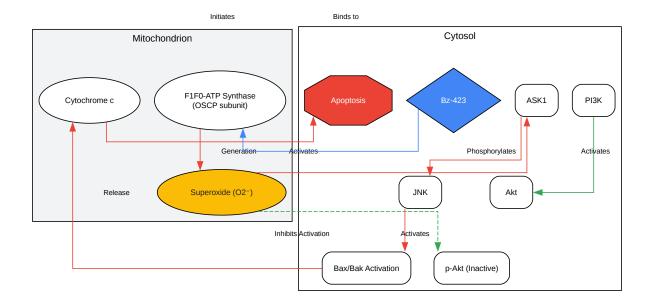
Note on Solubility Discrepancies: The reported solubility of Bz-423 in DMSO varies across different suppliers. It is advisable to start with a lower concentration (e.g., 2 mg/mL) and gently warm the solution or use an ultrasonic bath to aid dissolution if preparing higher concentrations.[4] For most cell-based assays, a 10-50 mM stock solution in DMSO is sufficient.

Signaling Pathway of Bz-423

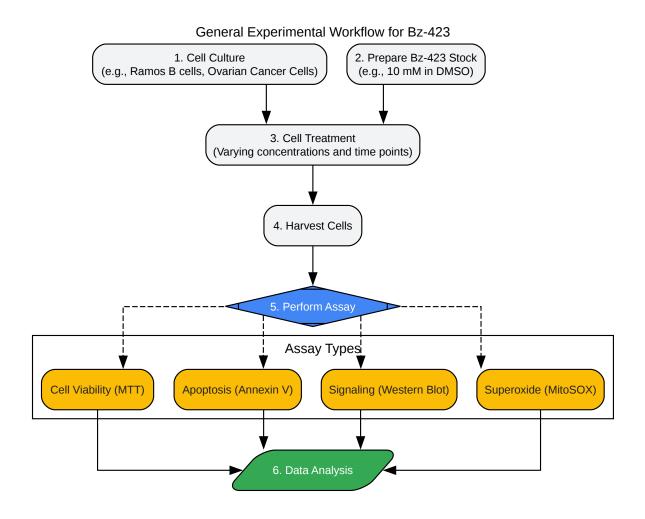
Bz-423's mechanism of action involves the direct targeting of mitochondria, leading to the activation of intrinsic apoptotic pathways and inhibition of pro-survival signaling.



Bz-423 Signaling Pathway







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